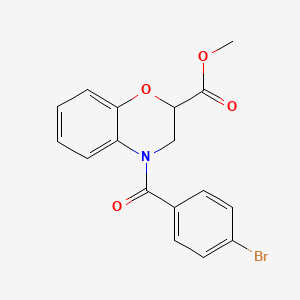

methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a bromobenzoyl group and a carboxylate ester makes it particularly interesting for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps:

Formation of the Benzoxazine Ring: The initial step often involves the condensation of an appropriate phenol with formaldehyde and an amine to form the benzoxazine ring.

Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzoxazine intermediate reacts with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to undergo specific chemical reactions. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities. The presence of the bromobenzoyl group is particularly significant as it can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced polymers and resins. Its ability to form stable and durable materials makes it valuable in the production of coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-bromobenzoate: Similar in structure but lacks the benzoxazine ring.

4-Bromobenzoyl chloride: Contains the bromobenzoyl group but lacks the ester and benzoxazine functionalities.

Benzoxazine derivatives: Various benzoxazine compounds with different substituents.

Uniqueness

Methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to the combination of the bromobenzoyl group and the benzoxazine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Biological Activity

Methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, identified by its CAS number 439096-46-5, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrNO4, with a molecular weight of 390.23 g/mol. The compound contains a benzoxazine ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C18H16BrNO4 |

| Molecular Weight | 390.23 g/mol |

| CAS Number | 439096-46-5 |

| Purity | >98% |

Synthesis

The synthesis of benzoxazine derivatives typically involves the reaction of phenolic compounds with carboxylic acids or their derivatives. For this compound, a common synthetic route includes the bromination of a benzoyl derivative followed by cyclization to form the benzoxazine structure .

Antibacterial Activity

Research has indicated that benzoxazine derivatives exhibit significant antibacterial properties. A study highlighted that certain 1,4-benzoxazines demonstrated excellent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.6 μg/ml . This suggests that this compound could be a potential lead compound in developing new antitubercular agents.

Antinociceptive Effects

Another significant aspect of this compound is its antinociceptive activity. A related compound was shown to produce dose-dependent spinal and supraspinal antinociception in various animal models. The study found that this compound was significantly more potent than common analgesics such as aspirin and acetaminophen . This suggests potential applications in pain management.

Antifungal Activity

Benzoxazine derivatives have also been noted for their antifungal properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using standard methods comparing the efficacy against known antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve interaction with biological targets.

- Benzoxazine Core : This moiety is crucial for the biological activity due to its ability to engage in hydrogen bonding and π-stacking interactions with biomolecules.

Case Study 1: Antibacterial Screening

A high-throughput screening identified several benzoxazine derivatives as promising antibacterial agents against M. tuberculosis. The lead compounds were further optimized through SAR studies to enhance their efficacy and reduce toxicity .

Case Study 2: Pain Management Trials

In animal models, compounds similar to this compound were evaluated for antinociceptive effects using acetic acid-induced abdominal constriction tests. Results indicated significant pain relief comparable to morphine but with a different side effect profile .

Properties

Molecular Formula |

C17H14BrNO4 |

|---|---|

Molecular Weight |

376.2 g/mol |

IUPAC Name |

methyl 4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |

InChI |

InChI=1S/C17H14BrNO4/c1-22-17(21)15-10-19(13-4-2-3-5-14(13)23-15)16(20)11-6-8-12(18)9-7-11/h2-9,15H,10H2,1H3 |

InChI Key |

IDULIYQJBDXRJG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.